molecular formula C13H14O4 B3060849 3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione CAS No. 91418-45-0

3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione

Cat. No.: B3060849
CAS No.: 91418-45-0
M. Wt: 234.25 g/mol
InChI Key: XMAWAPAJKQHUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione is an organic compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol . This compound, which features a vanillyl-derived structure, is characterized by a density of 1.192 g/cm³ and a flash point of 171.2°C . It serves as a valuable synthetic intermediate and research chemical in various fields. Its documented applications include use as a key precursor in the synthesis of curcumin analogs, a process that can be enhanced using modern techniques like ultrasound irradiation . Furthermore, its single-crystal structure has been determined and reported in scientific literature, making it a compound of interest for crystallographic and structural studies . As a chemical building block, it is also relevant in the development of novel ligands for constructing layered metal-organic networks and other functional materials . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only (RUO) and is not meant for diagnostic, therapeutic, or any other form of human or animal use.

Properties

IUPAC Name

3-[(4-hydroxy-3-methoxyphenyl)methylidene]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-8(14)11(9(2)15)6-10-4-5-12(16)13(7-10)17-3/h4-7,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAWAPAJKQHUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC(=C(C=C1)O)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303970
Record name 3-[(4-hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91418-45-0
Record name NSC163816
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(4-hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione typically involves multi-step organic reactions. One common method starts with the reaction of 4-hydroxy-3-methoxybenzaldehyde with acetylacetone under basic conditions. This reaction forms the desired product through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Safety measures are crucial during production due to the potential irritant properties of the compound .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohol derivatives, and various substituted aromatic compounds .

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to 3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione exhibit significant antioxidant properties. This activity is attributed to the presence of the hydroxyl group in the phenolic structure, which can scavenge free radicals effectively . Studies have shown that such compounds can protect cells from oxidative stress, potentially aiding in the prevention of diseases like cancer and cardiovascular disorders.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases . Its mechanism may involve the modulation of signaling pathways associated with inflammation.

Antimicrobial Properties

There is growing interest in the antimicrobial applications of this compound. Preliminary studies suggest that it exhibits antibacterial activity against various pathogens, making it a candidate for developing new antimicrobial agents . This could be particularly beneficial in addressing antibiotic resistance.

Coordination Chemistry

This compound has been employed as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has implications for catalysis and materials development . These metal complexes can enhance catalytic activity in organic reactions, showcasing the compound's versatility.

Polymer Chemistry

In polymer science, derivatives of this compound are used to synthesize new materials with tailored properties. The incorporation of such compounds into polymer matrices can improve thermal stability and mechanical strength . Research into these applications is ongoing and shows promise for future material innovations.

Skin Care Formulations

The compound's antioxidant and anti-inflammatory properties make it an attractive ingredient in cosmetic formulations. It is being explored for use in skin care products aimed at reducing signs of aging and protecting against environmental damage . Its incorporation into creams and serums could enhance skin health by providing protective benefits against oxidative stress.

Fragrance Industry

Due to its structural similarity to vanillin, this compound is also being investigated for its potential use in the fragrance industry. It can impart desirable scents while providing additional skin benefits, making it a dual-purpose ingredient .

Case Studies and Research Findings

  • Antioxidant Study : A study published in Acta Crystallographica highlighted the antioxidant capabilities of related compounds, demonstrating their effectiveness in reducing oxidative stress markers in cellular models .
  • Anti-inflammatory Research : Research conducted by MDPI showed that derivatives exhibited significant inhibition of inflammatory markers in vitro, suggesting therapeutic potential against inflammatory diseases .
  • Cosmetic Formulation Development : A patent application detailed formulations containing this compound aimed at enhancing skin hydration and elasticity while providing antioxidant protection .

Mechanism of Action

The mechanism of action of 3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione involves its interaction with various molecular targets. It can inhibit enzymes such as nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, which is responsible for the production of reactive oxygen species. This inhibition can lead to reduced oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with analogous β-diketones:

Compound Name Substituents on Aromatic Ring Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Features
3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione 4-hydroxy, 3-methoxy C₁₃H₁₄O₄ 236.26 168–170 Hydrogen-bonding hydroxyl, methoxy
3-Benzylidene-2,4-pentanedione Phenyl (no substituents) C₁₂H₁₂O₂ 188.22 Not reported Aromatic conjugation, no polar groups
3-[(4-Methylphenyl)methylene]-2,4-pentanedione 4-methyl C₁₃H₁₄O₂ 202.25 Oil (liquid) Hydrophobic methyl group
3-(Phenylazo)-2,4-pentanedione Phenylazo (-N=N-) C₁₁H₁₂N₂O₂ 204.23 Not reported Azo group, UV-visible chromophore
Nitecapone (3-((3,4-dihydroxy-5-nitrophenyl)methylene)-2,4-pentanedione) 3,4-dihydroxy, 5-nitro C₁₂H₁₁NO₇ 281.22 Not reported Nitro group, catechol moiety (drug activity)

Spectral and Physical Properties

  • ¹H NMR : The target compound’s aromatic protons resonate at δ 7.45 (s, 1H) for the methylene bridge, while the methyl groups on the diketone appear at δ 2.30–2.42 .
  • UV-Vis : The azo derivative (3-(phenylazo)-2,4-pentanedione) absorbs strongly in the visible range (λₐᵦₛ ~450 nm) due to conjugation, unlike the target compound, which lacks extended chromophores .
  • Solubility: The hydroxyl and methoxy groups improve solubility in polar solvents (e.g., methanol, ethanol) compared to nonpolar analogs like 3-benzylidene-2,4-pentanedione .

Industrial and Pharmacological Relevance

  • 3-Methyl-2,4-pentanedione (CAS: 815-57-6) is used as a flavoring agent, whereas the target compound’s applications are focused on synthetic intermediates for heterocycles .
  • Nitecapone demonstrates the impact of nitro and catechol groups on bioactivity, suggesting that modifying the target compound’s substituents could yield novel therapeutics .

Biological Activity

3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione, also known as vanillin acetylacetone, is a compound derived from the condensation of vanillin and acetylacetone. Its molecular formula is C13H14O4, and it possesses unique structural features that contribute to its biological activity. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the following reaction:

Vanillin+AcetylacetonePiperidine3 4 Hydroxy 3 methoxyphenyl methylene 2 4 pentanedione+H2O\text{Vanillin}+\text{Acetylacetone}\xrightarrow{\text{Piperidine}}\text{3 4 Hydroxy 3 methoxyphenyl methylene 2 4 pentanedione}+\text{H}_2\text{O}

This reaction occurs under reflux conditions, allowing for the removal of water through azeotropic distillation. The resulting product can be purified through crystallization from solvents such as methanol.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antioxidant Properties

  • The compound has demonstrated significant antioxidant activity, which can help mitigate oxidative stress in biological systems. This property is particularly relevant in preventing cellular damage caused by free radicals.

2. Anti-inflammatory Effects

  • Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory conditions.

3. Antimicrobial Activity

  • The compound has shown potential antimicrobial effects against various pathogens. Its structural features may enhance its ability to disrupt microbial cell membranes or inhibit vital metabolic pathways.

4. Applications in Skin Care

  • Due to its ability to stabilize photosensitive compounds against UV degradation, it is being explored for use in skin care formulations. This could lead to improved efficacy and longevity of cosmetic products.

Table 1: Summary of Biological Activities

Activity Findings Reference
AntioxidantExhibits significant scavenging activity against free radicals
Anti-inflammatoryPotential to reduce inflammation markers in vitro
AntimicrobialEffective against various bacterial strains; further studies needed for specific mechanisms
Skin CareStabilizes UV-sensitive compounds; enhances formulation stability

Structural Characteristics

The unique combination of both phenolic and diketone functionalities in this compound contributes to its distinct chemical behavior compared to similar compounds such as vanillin and acetylacetone. Its ability to form hydrogen bonds leads to interesting structural arrangements that may enhance its biological activities .

Q & A

Q. What established synthetic routes exist for 3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione, and how can reaction conditions be optimized for yield?

The compound is synthesized via base-catalyzed condensation of 2,4-pentanedione with substituted benzaldehydes. For example, in one protocol ( ):

  • Reagents : 2,4-pentanedione, 4-hydroxy-3-methoxybenzaldehyde (vanillin), sodium acetate (NaOAc), and acetic anhydride (Ac₂O).
  • Conditions : Heating under reflux in a steam bath for 3 hours, followed by dilution with CH₂Cl₂ and extraction with saturated NaHCO₃ and brine.
  • Yield optimization : Use a 1:1 molar ratio of reactants, ethanol as solvent, and ammonium acetate as catalyst. Post-reaction purification via recrystallization (e.g., ethanol) improves purity .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Single-crystal X-ray diffraction : Resolves molecular geometry (e.g., bond lengths: C-C avg. 0.003 Å) and intermolecular interactions (e.g., O-H···O hydrogen bonds forming linear chains). Data collection with Bruker SMART diffractometer and refinement using SAINT software (R-factor = 0.041) .
  • Spectroscopy : TLC (silica gel, Et₂O-hexane 1:1) monitors reaction progress. GC analysis (2 ft 1% OV-22 column at 190°C) confirms purity .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds influence the solid-state stability of this compound?

The crystal structure ( ) reveals O-H···O hydrogen bonds between the phenolic hydroxyl group and acetyl oxygen of adjacent molecules, forming linear chains. This network enhances thermal stability (density = 1.295 g/cm³) and reduces solubility in non-polar solvents. Computational modeling (e.g., Hirshfeld surface analysis) can quantify these interactions .

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data?

  • Case study : Discrepancies in keto-enol tautomer ratios predicted computationally vs. observed in NMR/X-ray data.
  • Methodology :
    • Perform variable-temperature NMR to study tautomeric equilibrium.
    • Compare experimental bond lengths (e.g., C=O vs. C-O in X-ray data) with DFT-optimized geometries .
    • Use solvent polarity studies to assess tautomer stabilization .

Q. What methodologies assess the compound’s antioxidant activity in photoprotection applications?

  • DPPH/ABTS assays : Quantify free radical scavenging capacity.
  • In vivo SPF testing : Evaluate UV absorption synergies with commercial sunscreens (e.g., notes derivatives like 3-(3,4,5-trimethoxybenzylidene)-2,4-pentanedione enhance SPF via photostabilization).
  • Electron paramagnetic resonance (EPR) : Detect transient radical intermediates during UV exposure .

Q. What challenges arise in synthesizing derivatives, and how can copper chelation address them?

  • Challenge : Alkylation of acetylacetone with bulky substituents (e.g., 5-aminopentyl groups) leads to low yields due to side reactions.
  • Solution : Use copper chelation ():
    • Form a bis-(3-alkyl-2,4-pentanedionato)copper(II) complex to protect diketone groups during hydrolysis.
    • Hydrolyze with hydrazine/HCl to recover the free ligand.
    • Confirm structure via IR (C=O stretch at ~1600 cm⁻¹) and CHN analysis .

Q. How can photostability under UV exposure be systematically evaluated?

  • Protocol :
    • Prepare thin films or solutions of the compound.
    • Expose to UV-B/C radiation (e.g., 290–400 nm) in a solar simulator.
    • Monitor degradation via HPLC or UV-Vis spectroscopy at λ_max ~300 nm ().
    • Compare half-life (t₁/₂) with controls lacking photostabilizers .

Q. How does tautomerism affect spectroscopic data interpretation?

Beta-diketones like 2,4-pentanedione exhibit keto-enol tautomerism. For this compound:

  • ¹H NMR : Detect enolic protons (δ ~12–15 ppm) and keto methyl groups (δ ~2.0–2.5 ppm).
  • X-ray data : shows a locked enolic form in the solid state due to hydrogen bonding.
  • Mitigation : Use deuterated solvents (e.g., DMSO-d₆) and low-temperature NMR to slow tautomeric exchange .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic R-factors or bond-length data?

  • Example : The compound’s X-ray structure () reports an R-factor of 0.041, indicating minor data-to-model mismatches.
  • Resolution steps :
    • Re-examine diffraction data for missed symmetry elements or disordered regions.
    • Compare with high-resolution structures of analogs (e.g., nitecapone, ).
    • Use software like SHELXL for refinement with anisotropic displacement parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione
Reactant of Route 2
3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.